N-(1-Naphthyl) Duloxetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Naphthyl) Duloxetine is a chemical compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) It is structurally related to duloxetine, a well-known antidepressant and anxiolytic medication
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl) Duloxetine typically involves several key steps:
Formation of the Naphthyl Intermediate: The synthesis begins with the preparation of the naphthyl intermediate, which can be achieved through various methods, such as the reaction of 1-naphthol with suitable reagents.
Coupling Reaction: The naphthyl intermediate is then coupled with the duloxetine precursor. This step often involves the use of coupling agents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl) Duloxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones or quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1-Naphthyl) Duloxetine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of SNRI mechanisms and structure-activity relationships.
Biology: The compound is investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Research explores its potential as an antidepressant, anxiolytic, and analgesic agent.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
N-(1-Naphthyl) Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant and anxiolytic effects. The compound may also interact with other molecular targets and pathways, such as dopamine reuptake inhibition and modulation of inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Duloxetine: The parent compound, known for its use in treating depression and anxiety.
Venlafaxine: Another SNRI with similar pharmacological properties.
Milnacipran: An SNRI used primarily for fibromyalgia.
Uniqueness
N-(1-Naphthyl) Duloxetine is unique due to the presence of the naphthyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties. This structural modification could potentially enhance its efficacy, selectivity, or safety profile compared to other SNRIs.
Properties
Molecular Formula |
C28H25NOS |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]naphthalen-1-amine |
InChI |
InChI=1S/C28H25NOS/c1-29(25-15-6-11-21-9-2-4-13-23(21)25)19-18-27(28-17-8-20-31-28)30-26-16-7-12-22-10-3-5-14-24(22)26/h2-17,20,27H,18-19H2,1H3/t27-/m0/s1 |
InChI Key |
ODKWZPOVWJKWRS-MHZLTWQESA-N |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.